Coralyne chloride hydrate
Description
Historical Context and Classification as a Protoberberine Alkaloid
Coralyne belongs to the protoberberine alkaloid family, a large class of isoquinoline (B145761) alkaloids. muni.cz Unlike many protoberberine alkaloids that are naturally occurring, coralyne is a synthetic analogue. bio-research.com.ngresearchgate.net It shares the core tetracyclic structure of the protoberberine skeleton but differs in its substitution patterns, notably the presence of a methyl group at the C-8 position. bio-research.com.ng This structural modification distinguishes it from its well-known natural congener, berberine (B55584). bio-research.com.ng Protoberberine alkaloids are derived from the 5,6-dihydrodibenzo[a,g]quinolizinium system and are known for the sensitivity of their iminium bond to nucleophilic attack. muni.cz
Significance in Contemporary Medicinal Chemistry and Biological Research
Coralyne chloride hydrate (B1144303) is a key reagent in pharmaceutical research, medicinal chemistry, and various biochemical and molecular biology investigations. pubcompare.aipubcompare.ai Its significance stems from its distinct molecular properties that enable detailed studies of molecular interactions. pubcompare.ai A primary area of its application is in cancer research, where it has demonstrated potent anti-cancer activities. medchemexpress.com Furthermore, its ability to act as a fluorescent probe makes it a valuable tool for visualizing and studying the interactions between small molecules and nucleic acids. pubcompare.aimedchemexpress.com The hydrate form of coralyne chloride is noted for its enhanced stability and consistent performance in experimental environments. pubcompare.ai
| Applications of Coralyne Chloride Hydrate in Research | Description | References |
| Nucleic Acid Interaction Studies | Investigating the binding and structural changes of DNA and RNA upon interaction with small molecules. Its intercalative properties are a key focus. | pubcompare.aipubcompare.ai |
| Cancer Research | Studied for its cytotoxic effects on various cancer cell lines and its mechanism of action as an anti-cancer agent. | medchemexpress.commedchemexpress.com |
| Fluorescent Probe | Utilized for the development of DNA binding fluorescent probes to visualize and analyze molecular interactions. | pubcompare.aimedchemexpress.com |
| Topoisomerase Inhibition | Investigated as a potent topoisomerase I poison, which is a key mechanism for its anti-cancer activity. | medchemexpress.commedchemexpress.com |
| Molecular Binding Studies | Employed in studies to understand the fundamental principles of how small molecules recognize and bind to biological macromolecules. | pubcompare.ai |
Overview of Key Research Paradigms and Directions
Research involving this compound is centered on its remarkable ability to interact with nucleic acid structures. pubcompare.ai A major research paradigm focuses on its properties as a DNA intercalator, where the planar structure of the molecule inserts itself between the base pairs of the DNA double helix. pubcompare.ainih.gov This intercalation can induce structural changes in DNA, a phenomenon that is a cornerstone of its biological activity. nih.gov
Another significant research direction is the investigation of coralyne as a topoisomerase I poison. medchemexpress.commedchemexpress.com Topoisomerases are enzymes crucial for DNA replication and transcription, and their inhibition is a key strategy in cancer chemotherapy. Coralyne has been shown to induce DNA cleavage mediated by topoisomerase I. medchemexpress.com
Furthermore, research has explored the binding of coralyne to non-duplex DNA structures, such as G-quadruplex and triplex DNA, with a higher affinity compared to berberine. nih.gov This has opened up avenues for investigating the role of these structures in cellular processes and as potential therapeutic targets. The self-association of coralyne in aqueous solutions is another area of study, as this property can influence its interaction with biological targets. nih.gov
| Property | Value |
| Chemical Formula | C22H24ClNO5 |
| Molecular Weight | 433.88 g/mol |
| IUPAC Name | 2,3,10,11-tetramethoxy-8-methylisoquino[3,2-a]isoquinolinium chloride hydrate |
| Synonym | 2,3,10,11-tetramethoxy-8-methylisoquinolino[3,2-a]isoquinolin-7-ium chloride hydrate |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2,3,10,11-tetramethoxy-8-methylisoquinolino[2,1-b]isoquinolin-7-ium;chloride;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22NO4.ClH.H2O/c1-13-16-11-21(26-4)20(25-3)10-15(16)8-18-17-12-22(27-5)19(24-2)9-14(17)6-7-23(13)18;;/h6-12H,1-5H3;1H;1H2/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIKEFFDENQLIH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=CC2=CC3=[N+]1C=CC4=CC(=C(C=C43)OC)OC)OC)OC.O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38989-38-7 | |
| Record name | 2,3,10,11-tetramethoxy-8-methyldibenzo[a,g]quinolizinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Structure–activity Relationship Studies of Coralyne Chloride Hydrate Analogues
Established Synthetic Routes for Coralyne Chloride
The synthesis of coralyne chloride has been approached through various methodologies, with the goal of achieving efficient and practical preparation. One of the well-established methods involves a multi-step process starting from (3,4-dimethoxyphenyl)acetic acid. google.com
A common synthetic pathway can be summarized as follows:
Acid Chloride Formation: (3,4-dimethoxyphenyl)acetic acid is reacted with thionyl chloride to produce the corresponding acetyl chloride. google.com
Amide Condensation: The resulting (3,4-dimethoxyphenyl)acetyl chloride is then condensed with β-(3,4-dimethoxyphenyl)ethylamine in the presence of a base to form N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. google.com
Cyclization: The acetamide (B32628) derivative undergoes cyclization using a halogenated derivative of pentavalent phosphorus. google.com
Aromatization and Salt Formation: The resulting dihydroisoquinoline derivative is aromatized using a palladium-on-charcoal catalyst, followed by acidification with hydrogen chloride to yield coralyne chloride. google.com
An alternative final step involves the formation of a coralyne sulfoacetate salt, which can then be converted to coralyne chloride by treatment with sodium chloride. google.com This process has been reported to produce a high yield of coralyne chloride with a melting point of 248-250 °C. google.com The identity and purity of the synthesized coralyne chloride can be confirmed using various analytical techniques including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry. nih.gov
Design Principles for Coralyne Derivatives and Analogues
The design of coralyne derivatives and analogues is primarily driven by the desire to enhance its biological activity, selectivity, and photophysical properties. A key principle involves modifying the core coralyne structure to optimize its interaction with biological targets, such as DNA and RNA.
One major area of focus is the development of derivatives with improved anticancer properties. Since coralyne itself is a synthetic analogue of the natural product berberine (B55584), many design strategies draw inspiration from the structure-activity relationships of related isoquinoline (B145761) alkaloids. researchgate.net The aim is to create compounds with increased potency and reduced toxicity.
Another important design principle is the development of fluorescent probes. medkoo.com Coralyne's inherent fluorescence makes it an attractive scaffold for creating sensors for various analytes, including nucleic acids and heparin. medkoo.com The design of such probes often involves introducing specific functional groups that modulate the fluorescence properties upon binding to the target molecule.
Investigation of Structural Modifications Impacting Biological Interactions
Structural modifications to the coralyne scaffold have a profound impact on its biological interactions. The planar, crescent-shaped structure of coralyne is crucial for its ability to intercalate into DNA and RNA. oup.com
Studies have shown that coralyne exhibits a preference for binding to guanine-cytosine (G-C) base pairs in DNA. oup.com The introduction of substituents at various positions on the coralyne ring system can alter this binding affinity and specificity. For instance, modifications can influence the electrostatic and steric interactions with the grooves of the nucleic acid duplex.
The interaction of coralyne with RNA, particularly its ability to induce the formation of triplex structures in poly(A), has also been a subject of investigation. oup.com This interaction is highly dependent on the concentration of the dye and the structure of the RNA.
Furthermore, modifications to the coralyne structure can influence its activity as a topoisomerase I poison. medkoo.com By altering the molecule's ability to stabilize the topoisomerase I-DNA cleavage complex, researchers can modulate its cytotoxic effects on cancer cells.
Strategies for Developing Fluorescent Probes Based on Coralyne Scaffolds
The intrinsic fluorescence of the coralyne scaffold makes it a valuable platform for the development of fluorescent probes. medkoo.compubcompare.ai These probes are designed to exhibit changes in their fluorescence properties, such as intensity or wavelength, upon binding to a specific target.
One strategy involves utilizing the intercalation of coralyne into DNA to develop DNA-based sensors. For example, the fluorescence of coralyne can be quenched or enhanced upon binding to specific DNA structures, allowing for the detection of nucleic acids. medkoo.com
Another approach focuses on creating probes for other biologically important molecules, such as heparin. researchgate.net By designing coralyne derivatives with specific binding sites for heparin, it is possible to develop fluorescent sensors that signal the presence of this important anticoagulant. The development of these probes often relies on principles of supramolecular chemistry, where non-covalent interactions between the coralyne derivative and the target molecule lead to a detectable change in fluorescence.
The photophysical properties of coralyne derivatives can be fine-tuned by introducing various substituents. For example, the introduction of styryl groups at the 8-position of the coralyne scaffold has been shown to significantly red-shift both the absorption and emission bands of the molecule. researchgate.net This allows for the development of probes that operate in different regions of the electromagnetic spectrum, which can be advantageous for biological imaging applications.
Molecular Interactions of Coralyne Chloride Hydrate with Nucleic Acids
DNA Interaction Modalities and Specificity
Coralyne exhibits a remarkable versatility in its binding to DNA, with its interactions being heavily influenced by the sequence and structure of the nucleic acid. It is known to bind to double-stranded DNA, but it shows a particularly strong affinity for certain non-canonical DNA structures, such as homo-adenine duplexes and triplex DNA.
Intercalation Mechanisms within Duplex DNA Structures
Coralyne's interaction with standard duplex DNA primarily occurs through intercalation, where the planar aromatic ring system of the molecule inserts itself between adjacent base pairs. nih.govnih.gov This mode of binding is a common feature for many planar molecules and is a key aspect of coralyne's antileukemic properties. nih.govoup.com The intercalation of coralyne into the DNA double helix can lead to structural distortions and interfere with cellular processes such as DNA replication and transcription. nih.gov While coralyne can bind to various duplex DNA sequences, its affinity is not uniform and displays a preference for specific base pair arrangements. nih.govnih.gov
Selective Binding to Homo-Adenine (dA) Sequences
One of the most striking features of coralyne's interaction with DNA is its pronounced selectivity for homo-adenine (poly(dA)) sequences. nih.govoup.com This binding is significantly stronger than its interaction with typical Watson-Crick duplex DNA. nih.gov
In the presence of coralyne, single-stranded poly(dA) oligonucleotides are induced to form a stable, anti-parallel duplex structure. nih.govoup.comacs.org This is a notable phenomenon as poly(dA) does not typically form a stable duplex on its own under physiological conditions. The coralyne molecules intercalate within this induced duplex, with a binding stoichiometry of approximately one coralyne molecule for every four adenine (B156593) bases. oup.comresearchgate.net The formation of this coralyne-poly(dA) complex is a cooperative process, and the resulting duplex exhibits a significant increase in thermal stability. acs.orgrsc.org For instance, the melting temperature of a hybrid duplex containing eight A·A mismatches increased by 13°C upon coralyne binding. acs.org This stabilization is attributed to the favorable stacking interactions between the intercalated coralyne and the adenine bases. rsc.org
To elucidate the specific contacts between coralyne and the homo-adenine duplex, studies have employed nucleotide substitutions. The substitution of adenine with 7-deazaadenine (where the N7 atom of the purine (B94841) ring is replaced by a carbon) significantly reduces the thermal stability of the coralyne-induced homo-(dA) structure. nih.govoup.com This finding strongly suggests the involvement of the N7 atom of adenine in the hydrogen bonding network of the A·A base pairs within the duplex. nih.govoup.com Molecular dynamics simulations coupled with these substitution experiments have led to a proposed model where the adenine bases form a trans Watson-Crick/Hoogsteen (transWH) base pair, with hydrogen bonds involving the N1 and N7 atoms of the adenine bases. nih.govoup.comnih.gov
The differential effects of these substitutions at various positions within the homo-(dA) sequence further support the proposed N1–N7 base pairing geometry. oup.com
Table 1: Effect of 7-Deazaadenine Substitution on the Stability of Coralyne-Induced Homo-(dA) Duplex
| Sequence Modification | Observed Effect on Thermal Stability | Inference |
| Adenine → 7-Deazaadenine | Significant reduction | Involvement of Adenine N7 in base pairing |
| Positional variation of substitution | Differential reduction in stability | Consistent with N1–N7 transWH base pairing |
This table summarizes the general findings from nucleotide substitution experiments. nih.govoup.com
Interactions with Triplex DNA Structures
Coralyne also exhibits a strong and preferential binding to triplex DNA structures. aip.orgnih.govnih.gov Triplex DNA is a three-stranded helical structure formed when a third strand binds in the major groove of a duplex DNA.
Numerous studies have demonstrated that coralyne binds more tightly to triplex DNA than to conventional duplex DNA. nih.govoup.comdoi.org This preferential binding is a common characteristic of many intercalating drugs. doi.org Coralyne has been shown to bind to both T·A·T and C·G·C+ containing triplexes. doi.orgacs.orgcdnsciencepub.com
The binding of coralyne to triplex DNA, particularly those composed of T·A·T triplets, results in a significant stabilization of the triplex structure. aip.orgoup.com For example, the addition of coralyne to a triplex consisting of d(T)₆·d(A)₆·d(T)₆ dramatically increases its melting temperature. oup.com In contrast, its effect on the stability of duplexes like d(A)n·d(T)n is negligible. nih.govoup.com
Spectroscopic studies, including UV-visible spectrophotometry and circular dichroism, have confirmed the intercalation of coralyne into triplex DNA. nih.govoup.com The affinity of coralyne for d(T)₆·d(A)₆·d(T)₆ triplexes is characterized by a dissociation constant (Kd) in the micromolar range, which is significantly lower than its affinity for triplexes containing alternating C·G·C+ and T·A·T triplets. oup.com This indicates a preference for intercalation between T·A·T triplets. nih.govoup.com While coralyne does bind to triplexes with C·G·C+ triplets, the interaction is weaker, possibly due to electrostatic repulsion between the positively charged coralyne and the protonated cytosine. aip.org
Table 2: Dissociation Constants (Kd) of Coralyne with Different DNA Structures
| DNA Structure | Dissociation Constant (Kd) (µM) |
| d(T)₆·d(A)₆·d(T)₆ Triplex | 0.5–0.8 nih.govoup.com |
| d(TC)n·d(GA)n·d(CT)n Triplex | 6- to 10-fold higher than T·A·T triplex nih.govoup.com |
| Calf Thymus DNA (Duplex) | ~80 nih.gov |
| Homo-(dA) Duplex | ~9.5 nih.gov |
This table presents a comparison of the binding affinities of coralyne to different nucleic acid structures, highlighting its preference for triplex and homo-(dA) structures over standard duplex DNA.
Sequence-Specific Binding Propensities (e.g., CGG, TAT, CGC+)
Coralyne exhibits notable sequence-specific binding preferences when interacting with triplex DNA. Studies have revealed that coralyne demonstrates a preference for monomeric intercalation within triplexes containing CGG and pure TAT sequences. aip.orgnih.gov In contrast, its interaction with triplexes containing CGC+ segments is primarily characterized by backbone binding of coralyne aggregates, a phenomenon attributed to charge repulsion between the positively charged coralyne molecule and the protonated cytosine in the CGC+ triplet. aip.orgnih.gov
The fluorescence of coralyne is significantly quenched upon binding to triplexes with CGG or CGC+ segments, which is not observed with pure TAT triplexes. aip.org This quenching is thought to be a result of photoinduced electron transfer between the excited state of coralyne and the guanine (B1146940) bases. aip.org Despite initial suggestions that coralyne showed little sequence specificity for triplexes, later research indicated a preferential intercalation in pure TAT triplexes over those with alternating TAT and CGC+ segments. aip.org This selectivity is influenced by the electrostatic repulsion with the protonated cytosine in CGC+-containing triplexes, which may lead to partial intercalation. aip.org
Early studies reported that coralyne binds effectively to both T.A.T and C.G.C+-containing DNA triplexes, with high binding constants for both. nih.gov However, more recent, detailed investigations using ultrafast time-resolved fluorescence spectroscopy have refined this understanding, highlighting the distinct binding modes driven by the specific base composition of the triplex. aip.orgnih.gov
Table 1: Binding Characteristics of Coralyne with Different DNA Triplex Sequences
| Triplex Sequence | Predominant Binding Mode | Fluorescence Quenching |
| CGG | Monomeric Intercalation | Efficiently Quenched |
| TAT | Monomeric Intercalation | No Quenching |
| CGC+ | Backbone Binding of Aggregates | Efficiently Quenched |
Stabilization of Triplex DNA Conformations
A key feature of coralyne's interaction with DNA is its ability to stabilize triplex DNA structures. aip.orgnih.gov This stabilization is a critical aspect of its potential as an antigene agent. Thermal denaturation experiments have demonstrated that the melting temperature (Tm) of triplex DNA increases significantly in the presence of coralyne. aip.orgnih.gov This indicates that the binding of coralyne strengthens the triplex structure, making it more resistant to heat-induced dissociation. aip.org
The stabilization is achieved through the strong π-π stacking interactions between the intercalated coralyne monomer and the base triplets of the DNA. aip.org Coralyne's affinity for triplex DNA is considerably higher than for the corresponding duplex DNA, further underscoring its preference for the triplex conformation. nih.gov For instance, the binding constant of coralyne to poly(dT)•poly(dA)•poly(dT) was found to be at least two orders of magnitude higher than its affinity for the parent duplex. nih.gov This preferential binding and stabilization are crucial for the potential use of coralyne in promoting the formation of non-duplex DNA structures in vivo. nih.gov
RNA Interaction Modalities and Specificity
Coralyne also exhibits complex and significant interactions with RNA molecules, particularly in inducing structural transitions and forming higher-order structures.
Inducement of Triple Helix Formation in Poly(rA)•Poly(rU)
A remarkable property of coralyne is its ability to induce the formation of a triple helix from a double-stranded poly(rA)•poly(rU) RNA. nih.govnih.govresearchgate.net This process involves the disproportionation of the poly(rA)•poly(rU) duplex into a poly(rA)•2poly(rU) triplex and a single strand of poly(rA). nih.govnih.govresearchgate.net This induction is dependent on the ratio of the dye concentration to the polymer concentration (CD/CP). nih.govnih.gov
Spectroscopic and kinetic studies have revealed that the formation of the triplex requires the initial binding of coralyne to the poly(rA)•poly(rU) duplex. nih.govnih.govresearchgate.net This initial complex then reacts with a free duplex to form the triplex and a free poly(rA) strand. nih.govnih.govresearchgate.net The mechanism suggests that for the triplex formation to occur, coralyne needs to be only partially intercalated into the duplex, which facilitates the interaction with another duplex to form an intermediate that resolves into the final triplex structure. nih.govnih.govresearchgate.net
Mechanisms of RNA Duplex Disproportionation
The disproportionation of the poly(rA)•poly(rU) duplex into a triplex and a single strand is a key mechanism driven by coralyne. nih.govnih.govresearchgate.net This process is influenced by factors such as temperature, ionic strength, and the CD/CP ratio. nih.govnih.gov At 25°C, when the CD/CP ratio is greater than 0.8, the duplex does not disproportionate, and the primary process observed is the intercalation of coralyne into the duplex. nih.govnih.govresearchgate.net
Melting experiments have provided clear evidence for this coralyne-induced duplex disproportionation. nih.govnih.govresearchgate.net The process is initiated by the binding of coralyne (D) to the duplex (AU) to form a complex (AUD). This complex then interacts with a free duplex, leading to the formation of the triplex (UAUD) and the release of a poly(A) strand. nih.govnih.govresearchgate.net This demonstrates a sophisticated interaction where the small molecule actively remodels the secondary structure of the RNA.
G-Quadruplex DNA Interactions
In addition to duplex and triplex structures, coralyne has been shown to interact with and induce the formation of G-quadruplex DNA. nih.govnih.gov G-quadruplexes are four-stranded DNA structures formed in guanine-rich sequences, and their stabilization by small molecules is a promising strategy for telomerase inhibition in cancer therapy. nih.gov
Coralyne's interaction with G-quadruplex DNA has been investigated through various biophysical techniques, which have confirmed its ability to bind to and stabilize these structures. researchgate.netnih.gov It exhibits a high affinity for human telomeric quadruplex DNA, with a binding constant in the range of 10^6 M^-1. researchgate.net The binding is characterized by a strong stacking interaction. researchgate.net Spectroscopic studies have shown that coralyne binding induces a characteristic circular dichroism signal and leads to quenching of its fluorescence, indicating its proximity to the guanine bases within the quadruplex. researchgate.netnih.gov Nuclear magnetic resonance (NMR) studies have further revealed that coralyne can interact with parallel G-quadruplex DNA in a non-intercalative manner, binding to the terminal guanines at two different sites. medkoo.com
Table 2: Summary of Coralyne's Interactions with G-Quadruplex DNA
| Interaction Aspect | Finding | Reference |
| Binding Affinity | High affinity (Ka ~10^6 M^-1) for human telomeric G-quadruplex. | researchgate.net |
| Binding Mode | Strong stacking interaction; non-intercalative binding to terminal guanines. | researchgate.netmedkoo.com |
| Spectroscopic Signature | Induces negative circular dichroism band; fluorescence quenching. | researchgate.netnih.gov |
| Thermodynamic Profile | Binding is predominantly enthalpy driven. | researchgate.net |
G-Quadruplex Recognition and Stabilization
Coralyne exhibits a notable ability to recognize and stabilize G-quadruplex DNA structures. This interaction is a key aspect of its potential as a therapeutic agent.
Coralyne demonstrates a high binding affinity for G-quadruplex DNA. researchgate.net Studies have shown that it binds to the human telomeric G-quadruplex with a binding constant in the order of 10^6 M-1. researchgate.netnih.gov This strong interaction is significantly higher than that of some other alkaloids like berberine (B55584) and palmatine. researchgate.net
The binding of coralyne to G-quadruplexes is a thermodynamically favorable process. The interaction with human telomeric quadruplex DNA is predominantly enthalpy-driven, which suggests strong and specific interactions. researchgate.net This is in contrast to the binding of berberine and palmatine, which is primarily entropy-driven. researchgate.net The negative heat capacity change associated with coralyne's binding indicates a significant hydrophobic contribution to the interaction. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Binding Affinity (K) | ~106 M-1 | researchgate.net |
| Driving Force | Predominantly Enthalpy Driven | researchgate.net |
| Heat Capacity (ΔCp) | -169 cal/mol·K | researchgate.net |
Coralyne has been shown to effectively stabilize parallel G-quadruplex DNA structures. nih.govcolab.ws Nuclear Magnetic Resonance (NMR) studies have revealed that the binding of coralyne to the parallel G-quadruplex DNA, such as [d(T2G4T)]4, leads to a significant increase in the thermal stability of the structure by more than 20°C. nih.gov This stabilization is a crucial factor in its potential to interfere with biological processes involving these structures. Furthermore, coralyne can induce a conformational change in G-quadruplexes, favoring the parallel form. mdpi.comnih.govencyclopedia.pub
Binding Modes within G-Quadruplex Architectures
The interaction of coralyne with G-quadruplexes involves specific binding modes that contribute to its high affinity and stabilizing effects.
A primary mode of binding for coralyne is through end-stacking interactions with the external G-quartets of the G-quadruplex. nih.govnih.gov The planar aromatic structure of coralyne facilitates this stacking, which is a common feature for many G-quadruplex binding ligands. nih.govencyclopedia.pub NMR studies have provided evidence for the stacking of coralyne at the terminal guanine tetrads of parallel G-quadruplex DNA. nih.gov Specifically, research on the coralyne-[d(TTGGGGT)]4 complex has shown that coralyne stacks at the G6pT7 and T2pG3 steps. nih.gov
| G-Quadruplex Sequence | Binding Sites | Reference |
|---|---|---|
| [d(TTGGGGT)]4 | T2pG3 and G6pT7 steps | nih.gov |
| [d(TTAGGGT)]4 | T2pG3 and G6pT7 sites | nih.gov |
Implications for Telomerase Inhibition Research
The ability of coralyne to bind and stabilize G-quadruplex structures has significant implications for telomerase inhibition research. nih.govmdpi.com Telomerase is an enzyme that is overexpressed in the majority of cancer cells and is responsible for maintaining the length of telomeres, which are protective caps (B75204) at the ends of chromosomes. researchgate.netacs.org The guanine-rich sequence of human telomeres can fold into G-quadruplex structures. researchgate.net
By stabilizing these G-quadruplex structures, coralyne can inhibit the activity of telomerase, which requires a single-stranded DNA template. nih.govpreprints.orgresearchgate.net This inhibition of telomerase can lead to telomere shortening and ultimately trigger cell death in cancer cells. acs.org Therefore, coralyne and its derivatives are considered promising candidates for the development of novel anticancer therapies that target telomerase activity through G-quadruplex stabilization. nih.govmdpi.com
Mechanistic Investigations of Coralyne Chloride Hydrate at the Molecular Level
Topoisomerase Enzyme Modulation
Coralyne chloride hydrate (B1144303) has been identified as a modulator of topoisomerase enzymes, which are crucial for managing the topological states of DNA. Its activity is particularly noted in its role as a topoisomerase I poison.
Coralyne acts as a potent topoisomerase I poison. medchemexpress.com This mode of action involves the stabilization of the enzyme-DNA covalent complex, which in turn leads to the induction of DNA cleavage mediated by topoisomerase I. medchemexpress.comnih.gov The mechanism is analogous to that of the well-known topoisomerase I inhibitor, camptothecin (B557342). nih.gov
Research comparing the DNA cleavage patterns of coralyne with camptothecin has revealed both similarities and differences in their sequence specificity. When using a 471-bp DNA duplex as a substrate for topoisomerase I, seven cleavage sites were observed. nih.gov Four of these sites were common to both coralyne and camptothecin. However, coralyne and its derivative, 5,6-dihydrocoralyne, induced cleavage at a specific sequence, 5'-TCTC↓GTAA-3', which was not a target for camptothecin. nih.gov Conversely, camptothecin produced two cleavage bands at sites not affected by coralyne. nih.gov
Table 1: Comparison of DNA Cleavage Sites Induced by Topoisomerase I Poisons
| Compound | Shared Cleavage Sites with other compounds | Unique Cleavage Sites |
|---|---|---|
| Coralyne | 4 | 1 (5'-TCTC↓GTAA-3') |
| 5,6-dihydrocoralyne | 4 | 1 (5'-TCTC↓GTAA-3') |
| Camptothecin | 4 | 2 |
A key aspect of coralyne's function as a topoisomerase poison is its ability to stabilize the covalent binary complex formed between topoisomerase I and DNA. nih.gov Coralyne and its analogue, 5,6-dihydrocoralyne, have demonstrated significant potency in this stabilization assay. nih.gov This stabilization effectively traps the enzyme on the DNA strand, preventing the re-ligation of the cleaved DNA and leading to an accumulation of single-strand breaks. nih.govmdpi.com The effects of coralyne on this complex are reversible and can be counteracted by increasing salt concentration or temperature, a characteristic it shares with camptothecin. nih.gov
Nucleic Acid Polymerase Inhibition
Studies on alkoxybenzophenanthridine alkaloids, a class to which coralyne belongs, have demonstrated significant inhibitory effects on various nucleic acid polymerases.
Coralyne and its related alkaloids have been shown to be strong inhibitors of reverse transcriptase activity from RNA tumor viruses. nih.govnih.gov The mechanism of this inhibition is competitive and is attributed to the interaction of the alkaloid with the template primers used by the enzyme. nih.gov The inhibitory action of coralyne leads to an immediate halt of the DNA polymerization process. nih.gov
The inhibitory effects of coralyne extend to DNA polymerase. Research has shown that coralyne acetosulfate strongly inhibits the DNA polymerase activity found in NIH-Swiss mouse embryos. nih.gov This inhibition is particularly potent when specific template primers are used in the enzymatic reaction. The inhibition is pronounced with templates such as poly[d(A-T)], poly(dA)-oligo(dT), and poly(rA)-oligo(dT). nih.gov In contrast, no significant inhibition is observed when poly(rC)-oligo(dG) is used as the template primer, suggesting that the inhibitory action is dependent on the interaction with A:T base pairs within the DNA template. nih.gov
Table 2: Effect of Template Primers on DNA Polymerase Inhibition by Coralyne Alkaloids
| Template Primer | Inhibition of DNA Polymerase Activity |
|---|---|
| poly[d(A-T)] | Strong |
| poly(dA)-oligo(dT) | Strong |
| poly(rA)-oligo(dT) | Strong |
| poly(rC)-oligo(dG) | No Inhibition |
In contrast to its strong effects on reverse transcriptase and DNA polymerase, coralyne's impact on RNA polymerase and polyadenylic acid polymerase is less pronounced. nih.gov Studies have categorized the inhibition of these enzymes as moderate. nih.gov
Table 3: Summary of Enzyme Inhibition by Coralyne Alkaloids
| Enzyme | Degree of Inhibition |
|---|---|
| Reverse Transcriptase | Strong |
| DNA Polymerase | Strong |
| RNA Polymerase | Moderate |
| Polyadenylic Acid Polymerase | Moderate |
Template-Primer Specificity in Polymerase Inhibition (e.g., A:T base pair interaction)
The inhibitory effect of coralyne on DNA polymerases is significantly influenced by the base composition of the DNA template. Coralyne demonstrates a notable preference for binding to adenine-rich sequences, such as poly(A) tracts. nih.govnih.gov This binding is not only strong, with an apparent association constant (Ka) of (1.8 ± 0.3) x 10⁶ M⁻¹, but it also induces the formation of a stable, double-stranded poly(A) self-structure. nih.gov This preferential interaction and subsequent structural alteration of the template are central to its mechanism of polymerase inhibition.
When a DNA polymerase encounters a region of the template where coralyne is bound, particularly A:T-rich sites, its progression is impeded. The stabilization of the DNA structure by coralyne intercalation can physically obstruct the enzyme's translocation along the DNA strand. While DNA polymerases require a primer with an exposed 3'-OH group to initiate synthesis, the presence of a coralyne-induced altered DNA structure at or near the priming site can hinder the proper binding and function of the polymerase. nih.govyoutube.com The process of DNA replication initiation involves the unwinding of the double helix at specific sites, often A:T-rich regions, to allow the replication machinery access. youtube.com By binding and stabilizing these regions, coralyne can effectively prevent this necessary strand separation, thereby inhibiting the initiation of replication. This template-specific binding provides a targeted mechanism for polymerase inhibition, which is dependent on the underlying nucleic acid sequence.
Molecular Interactions with Proteins and Enzyme Activity Modulation
Coralyne chloride hydrate not only interacts with nucleic acids but also binds to various proteins, leading to significant alterations in their structure and function. These interactions are key to understanding its broader biological effects.
Spectroscopic studies have provided clear evidence that coralyne binding can induce conformational changes in the secondary structure of proteins. Techniques such as circular dichroism (CD), which measures the differential absorption of left- and right-circularly polarized light, are invaluable for monitoring these changes. nih.govwvu.eduresearchgate.net
When coralyne interacts with proteins like lysozyme (B549824) and hemoglobin, it causes demonstrable changes in their CD spectra. researchgate.netresearchgate.net These spectral shifts are indicative of alterations in the protein's secondary structural elements, such as α-helices and β-sheets. researchgate.netnih.gov For instance, studies on the binding of coralyne and related alkaloids to hemoglobin confirmed that the interaction significantly changed the secondary structure of the protein. researchgate.net Similarly, strong conformational changes in the secondary structure of the lysozyme molecule were observed upon coralyne binding. researchgate.net These structural perturbations can affect the protein's native fold, stability, and ultimately, its biological function.
The binding of coralyne to enzymes and other functional proteins can directly modulate their activity. Research has demonstrated its inhibitory effects on several specific enzymes.
Catechol O-methyltransferase (COMT) and RNA Methyltransferases: Coralyne has been identified as an inhibitor of both catechol O-methyltransferase (COMT) and transfer RNA (tRNA) methyltransferases. nih.gov These enzymes play crucial roles in neurotransmitter metabolism and RNA maturation, respectively. researchgate.netfrontiersin.orgbohrium.comacs.org The inhibition of these methyltransferases by coralyne suggests a mechanism by which it can interfere with fundamental cellular processes. The inhibitory profile against both classes of enzymes appears to be similar. nih.gov
Hemoglobin: Coralyne binds to hemoglobin, and this interaction is strong enough to alter the protein's structure and function. researchgate.net Although hemoglobin's primary role is oxygen transport rather than enzymatic activity, its function is exquisitely sensitive to conformational changes. utah.edu Studies have characterized the thermodynamics of coralyne binding to hemoglobin, revealing a single binding site and an affinity constant that is an order of magnitude higher than that of related alkaloids like berberine (B55584) and palmatine. researchgate.net The binding is favored by changes in both enthalpy and entropy and results in significant alterations to the hemoglobin secondary structure, which can impact its oxygen-binding capacity. researchgate.net
Lysozyme: The interaction between coralyne and the enzyme lysozyme has been studied in detail. researchgate.netnih.gov Coralyne binds to lysozyme with a high affinity, and the binding constant (K) at 25°C has been determined to be 1.15 x 10⁵ M⁻¹. researchgate.net This binding is a spontaneous process, driven by entropy, and involves forces such as van der Waals interactions and hydrogen bonds. researchgate.net The interaction leads to significant conformational changes in the lysozyme molecule, which can inhibit its enzymatic activity of hydrolyzing bacterial cell walls. researchgate.netnih.gov
| Protein/Enzyme | Interaction/Effect | Binding Constant (K) | Thermodynamic Insights |
| Catechol O-methyltransferase | Inhibition of activity | Not specified | Similar inhibition profile to tRNA methyltransferases nih.gov |
| RNA Methyltransferases | Inhibition of activity | Not specified | Similar inhibition profile to COMT nih.gov |
| Hemoglobin | Structural change, fluorescence quenching | Higher affinity than berberine/palmatine | Binding is favored by enthalpy and entropy changes researchgate.net |
| Lysozyme | Structural change, fluorescence quenching | 1.15 x 10⁵ M⁻¹ (at 25°C) | Endothermic and entropy-driven; involves van der Waals forces and hydrogen bonds researchgate.net |
Photodynamic and Photoinduced Mechanisms
Upon exposure to light, particularly UVA, coralyne exhibits photodynamic properties, enabling it to induce damage to macromolecules through photosensitization and electron transfer processes.
Coralyne is a potent DNA photosensitizer. When irradiated with UVA light, it can induce significant DNA damage in the form of single-strand breaks, a process often referred to as "photonicking". nih.govnih.gov This photo-cleavage activity is remarkably efficient and occurs through an oxygen-independent photochemical process. nih.gov
The mechanism of this DNA photo-nicking is primarily attributed to coralyne aggregates rather than the DNA-intercalated monomeric form. nih.gov Spectrophotometric analysis suggests that at a molar ratio beyond one coralyne molecule per two DNA base pairs, the compound begins to form aggregates, which are the primary species responsible for the photo-damage. nih.gov This ability to cause extensive DNA strand breaks upon photo-irradiation forms the basis of its photosensitizing effect, which can trigger cellular responses like cell cycle arrest and apoptosis. nih.govpublicationslist.org
A key mechanism underlying coralyne's interaction with nucleic acids, particularly upon photo-excitation, is photoinduced electron transfer (PET). aip.orgdeepdyve.com This process is especially evident when coralyne binds to guanine-containing nucleic acid structures. aip.org
Upon light absorption, coralyne is promoted to an excited singlet state. If a suitable electron donor, such as a guanine (B1146940) base, is in close proximity, an electron can be transferred from the guanine to the excited coralyne molecule. aip.org This PET process results in efficient quenching of coralyne's fluorescence. aip.org The favorability of this electron transfer has been confirmed by calculating the change in standard free energy (ΔG), which shows that the process is thermodynamically feasible with guanine, but not with adenine (B156593), thymine, or cytosine under the studied conditions. aip.org The rate of PET is sensitive to the binding mode of coralyne, with full intercalation into the DNA structure providing the strongest electronic coupling and thus the most efficient electron transfer. aip.org This PET mechanism is a fundamental aspect of the photophysics of coralyne-DNA interactions and contributes to its utility as a fluorescent probe and its photodynamic activity.
Modulation of DNA Damage Response Pathways (e.g., Chk2 Pathway Activation)
Coralyne, a protoberberine alkaloid, has been shown to modulate DNA damage response (DDR) pathways, particularly through the activation of the Checkpoint Kinase 2 (Chk2) pathway. This modulation is a key aspect of its mechanism of action in inducing cell cycle arrest and apoptosis in cancer cells.
Research indicates that coralyne, especially when combined with UVA irradiation (a treatment referred to as CUVA), significantly enhances DNA damage. nih.gov This damage triggers the activation of the Ataxia-Telangiectasia Mutated (ATM) kinase, a primary sensor of DNA double-strand breaks. researchgate.netnumberanalytics.com Activated ATM then phosphorylates and activates Chk2. nih.govresearchgate.netnumberanalytics.com
Activated Chk2 is a crucial transducer of the DNA damage signal, leading to the phosphorylation of several downstream targets to orchestrate a cellular response. embopress.orgnih.gov In the context of coralyne's action, Chk2 activation has been directly linked to the induction of an S-phase checkpoint in the cell cycle. nih.govresearchgate.net This checkpoint temporarily halts DNA synthesis, presumably to allow time for DNA repair. numberanalytics.com
Interestingly, studies have shown that the CUVA-induced apoptosis is largely independent of p53, a well-known tumor suppressor protein that is often activated in response to DNA damage. nih.gov Even in cancer cells with mutant or silenced p53, coralyne treatment still effectively induces apoptosis, highlighting the importance of the Chk2-mediated pathway. nih.gov
The abrogation of Chk2 activity, either through specific inhibitors or by silencing its expression using shRNA, has been demonstrated to result in a defective S-phase checkpoint and, counterintuitively, an increase in apoptosis. nih.gov This suggests that while the S-phase arrest is a primary response to coralyne-induced DNA damage, bypassing this checkpoint under conditions of extensive damage may channel the cells more directly towards apoptosis. nih.gov
Furthermore, the activation of the Chk2 pathway by coralyne is part of a broader signaling network. Research has pointed to the involvement of the ATM-Chk2 axis in initiating the S-phase arrest. researchgate.netaacrjournals.org The process involves the sequential activation of ATM, followed by Chk2, which then likely targets downstream effectors like Cdc25A to halt cell cycle progression. researchgate.net
The following table summarizes the key research findings on the modulation of the Chk2 pathway by coralyne:
| Experimental Condition | Key Finding | Implication | Reference |
| Coralyne + UVA (CUVA) treatment in cancer cells | Immediate activation of Chk2-mediated S-phase arrest. | Chk2 is a primary responder to coralyne-induced DNA damage, leading to cell cycle arrest. | nih.gov |
| CUVA treatment in p53 wild-type, mutant, and silenced tumor cells | Similar levels of apoptosis observed, independent of p53 status. | Coralyne's apoptotic effect can bypass the p53 pathway, relying on Chk2 signaling. | nih.gov |
| Abrogation of Chk2 activity (shRNA or ATM inhibitor) followed by CUVA treatment | Defective S-phase checkpoint and further augmentation in apoptosis. | The S-phase arrest is a protective mechanism; its failure under high damage leads to increased cell death. | nih.gov |
| CUVA treatment in A549 cells | Induction of S-phase arrest that is significantly reduced by a Chk2 inhibitor. | Confirms the critical role of Chk2 in mediating the S-phase checkpoint in response to coralyne. | researchgate.net |
| Coralyne treatment and ATM/Chk2 phosphorylation analysis | Increased ATM autophosphorylation and subsequent Chk2 phosphorylation. | Demonstrates the upstream activation of the ATM-Chk2 signaling cascade by coralyne. | researchgate.net |
Advanced Spectroscopic and Biophysical Characterization of Coralyne Biomolecule Interactions
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural determination of molecules in solution. A variety of NMR experiments are utilized to gain a comprehensive understanding of coralyne's structure and its behavior in the presence of biomolecules.
One-dimensional (1D) ¹H and ¹³C NMR spectra are fundamental for the structural elucidation of coralyne chloride hydrate (B1144303). These spectra provide information about the chemical environment of each hydrogen and carbon atom in the molecule. The chemical shift (δ), reported in parts per million (ppm), is influenced by the electron density around the nucleus, which is affected by neighboring atoms and molecular structure.
In ¹H NMR, aromatic protons of coralyne are observed in the downfield region of the spectrum due to the deshielding effects of the aromatic ring currents. For instance, specific proton signals have been assigned, such as the peak at δ 7.9 ppm corresponding to the H-6 proton and the signal at δ 7.2 ppm attributed to the H-5 proton, with the proximity to the electronegative nitrogen atom at position 7 causing a downfield shift for H-6. nih.gov
¹³C NMR spectroscopy provides complementary information, with a much wider range of chemical shifts, allowing for the resolution of individual carbon atoms within the complex aromatic system of coralyne. The complete assignment of all ¹H and ¹³C signals is achieved through a combination of 1D and 2D NMR experiments.
Below is a table of reported ¹H NMR chemical shifts for selected protons of Coralyne.
| Proton | Chemical Shift (δ, ppm) |
| H-5 | 7.2 |
| H-6 | 7.9 |
| Note: Data is limited based on available search results. |
Two-dimensional (2D) NMR techniques are essential for determining the connectivity and spatial relationships between atoms.
Correlation Spectroscopy (COSY) is a homonuclear 2D experiment that identifies protons that are coupled to each other through chemical bonds, typically over two to three bonds. manchester.ac.ukkhanacademy.org The resulting spectrum displays cross-peaks between the signals of coupled protons, which allows for the mapping of the spin-spin coupling network within the molecule and aids in the assignment of proton resonances.
Rotating-frame Overhauser Effect Spectroscopy (ROESY) is another 2D ¹H-¹H experiment that provides information about the spatial proximity of protons, irrespective of whether they are connected through bonds. nih.govkit.edu It detects correlations through the nuclear Overhauser effect (NOE), where the strength of the signal is inversely proportional to the sixth power of the distance between the protons. nih.gov This makes ROESY particularly valuable for studying the three-dimensional structure and conformation of molecules. It is also a key technique for investigating intermolecular interactions, such as the self-association or stacking of molecules like coralyne in solution. nih.govresearchgate.netnih.gov For molecules of intermediate size, ROESY is often preferred over the related NOESY experiment, as the ROE is always positive, avoiding the issue of zero or negative NOEs that can occur in NOESY. kit.edu
Heteronuclear 2D NMR experiments correlate the chemical shifts of different types of nuclei, most commonly ¹H and ¹³C, providing powerful tools for unambiguous structural assignment.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is used to identify direct, one-bond correlations between protons and the carbon atoms they are attached to. researchgate.netcore.ac.ukgatech.edu The HSQC spectrum is a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak appears at the intersection of the chemical shifts of a directly bonded proton-carbon pair. osti.gov This experiment is significantly more sensitive than direct ¹³C detection and is invaluable for assigning the resonances of protonated carbons. gatech.edu
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy detects longer-range correlations between protons and carbons, typically over two to four bonds. manchester.ac.ukresearchgate.netosti.gov Unlike HSQC, direct one-bond correlations are suppressed. osti.gov This experiment is crucial for identifying the connectivity between different parts of a molecule, particularly for assigning quaternary (non-protonated) carbons by observing their correlations to nearby protons. Together, HSQC and HMBC allow for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of coralyne.
Diffusion Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different molecules in a mixture based on their diffusion coefficients. nih.govnih.gov The diffusion coefficient is related to the size and shape of a molecule; larger molecules diffuse more slowly than smaller ones. nih.gov
The DOSY experiment is a powerful method for confirming the formation of a complex between a small molecule, like coralyne, and a large biomolecule, such as a nucleic acid or protein. When coralyne binds to a much larger biomolecule, the resulting complex will have a significantly smaller diffusion coefficient than free coralyne. This change is readily observable in the DOSY spectrum, where the signals corresponding to coralyne will align with the diffusion coefficient of the large biomolecule, providing clear evidence of complex formation. nih.gov This technique serves as a form of "NMR chromatography," resolving components of a mixture by their effective size in solution. nih.gov
Coralyne is known to interact with nucleic acids, in some cases driving significant structural changes. For example, it can cause the disproportionation of duplex poly(dA)·poly(dT) into a triplex structure [poly(dA)·poly(dT)·poly(dT)] and a poly(dA) self-structure. nih.gov The kinetics of these interactions are complex and can be studied using spectroscopic methods.
The thermodynamics and kinetics of this coralyne-driven duplex disproportionation are highly dependent on the length of the oligonucleotide strands. nih.govnih.gov For shorter duplexes like (dA)₁₆·(dT)₁₆, the disproportionation induced by coralyne can be reversed over a period of hours when the temperature is lowered to 4°C. nih.govnih.gov In contrast, for longer strands such as (dA)₃₂·(dT)₃₂, the reversion to the duplex state is only partial and occurs over the course of days at the same temperature. nih.govnih.gov At room temperature, the equilibrium state for a (dA)₁₆·(dT)₁₆ sample in the presence of coralyne can be a mixture of three different structures: the duplex, the triplex, and the (dA)₁₆ self-structure. nih.govnih.gov These findings indicate that the kinetics of association and dissociation (the exchange kinetics) in the coralyne-nucleic acid system are intricately linked to the physical properties of the biomolecule.
Electronic Spectroscopy
Electronic spectroscopy, particularly UV-Visible absorption spectroscopy, is a fundamental technique for monitoring the binding of small molecules to biomolecules. The interaction of coralyne with nucleic acids leads to characteristic changes in its absorption spectrum.
Free coralyne exhibits strong absorption in the UV region and has distinct maxima in the visible region. researchgate.net Upon interaction with nucleic acids, such as tRNA or triplex DNA, changes in the absorption spectrum of coralyne are observed. nih.govresearchgate.net These changes typically include a shift in the wavelength of maximum absorbance (λₘₐₓ) and a change in the molar absorptivity (hypochromism or hyperchromism).
Specifically, when coralyne binds to DNA, its visible absorption spectrum, which has maxima around 405 nm and 420 nm, undergoes a bathochromic shift (red shift) and hypochromism. nih.govresearchgate.net New local maxima appear around 420 nm and 440 nm. researchgate.net A red shift of approximately 12 nm is observed upon coralyne binding to poly(A), which is consistent with the π-stacking of coralyne with the adenine (B156593) bases, a characteristic of intercalation. researchgate.net The presence of a clear isosbestic point in titration experiments, where the spectra of the free and bound forms of the molecule cross, indicates a two-state binding equilibrium. nih.gov
The following table summarizes the key absorption features of coralyne in its free and nucleic acid-bound states.
| State | Absorption Maxima (λₘₐₓ, nm) | Spectral Changes upon Binding |
| Free Coralyne | ~405, ~420 | - |
| Coralyne-Triplex DNA Complex | ~420, ~440 | Bathochromic shift (red shift) and hypochromism |
| Coralyne-poly(A) Complex | Red-shifted by ~12 nm | Consistent with π-stacking |
These spectroscopic changes can be used to determine thermodynamic parameters of binding, such as the binding constant (Kₐ). For the interaction with antiparallel CGG triplex DNA, an apparent binding constant of 6.0 x 10⁶ M⁻¹ has been determined using UV-Vis absorption changes. researchgate.net
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The interaction of coralyne chloride hydrate with biomolecules can be effectively monitored using Ultraviolet-Visible (UV-Vis) absorption spectroscopy. This technique provides insights into the binding mode and the conformational changes induced in nucleic acids upon complexation with coralyne.
When coralyne binds to nucleic acids, characteristic changes in its absorption spectrum are observed. Typically, a bathochromic shift (a shift to longer wavelengths) and a hypochromic effect (a decrease in molar absorptivity) in the visible absorption band of coralyne are indicative of its intercalation between the base pairs of DNA or RNA. This phenomenon is attributed to the electronic interactions between the planar aromatic system of coralyne and the stacked bases of the nucleic acid.
For instance, upon interaction with poly(A)•poly(U), the visible spectrum of coralyne shows a progressive reduction in the intensity of the spectral band associated with coralyne aggregates (around 420 nm) and a simultaneous increase in the band corresponding to the monomeric form (around 438 nm). This shift suggests that the bound coralyne is predominantly in its monomeric form, which is a strong indicator of an intercalative binding mode.
Furthermore, complex spectral changes, such as an initial decrease followed by an increase in absorbance during titration, can reveal profound structural changes in the nucleic acid induced by coralyne.
Determination of Binding Constants
UV-Vis absorption spectroscopy is a valuable tool for determining the binding constants that quantify the affinity of coralyne for different biomolecules. By monitoring the changes in the absorbance of coralyne at a specific wavelength as a function of the concentration of the biomolecule, a binding isotherm can be generated. From this data, the binding constant (K) can be calculated using various models, such as the Scatchard analysis.
The binding affinity of coralyne is highly dependent on the structure and sequence of the nucleic acid. It has been shown to exhibit a preference for certain structures, such as triplex DNA.
| Biomolecule | Binding Constant (K) in M-1 | Conditions |
|---|---|---|
| poly(dT)·poly(dA)·poly(dT) | 3.5 x 106 | In the presence of 2 mM Mg2+ |
| poly[d(TC)]·poly[d(GA)]·poly[d(C+T)] | 1.5 x 106 | In the presence of 2 mM Mg2+ |
| poly[d(TC)]·poly[d(GA)]·poly[d(C+T)] | 40 x 106 | In the absence of 2 mM Mg2+ |
| poly[d(TC)]·poly[d(GA)] | 15 x 106 | In the absence of 2 mM Mg2+ |
| homo-(dA) | 1.05 x 105 | - |
| calf thymus DNA | 1.25 x 104 | - |
| poly(A) | (1.8±0.3) x 106 | 6 mM Na2HPO4, 2mM NaH2PO4, 1mM Na2EDTA, and 19 mM NaCl |
Monitoring Nucleic Acid Conformational Changes
A significant finding from UV-Vis spectroscopic studies is the ability of coralyne to induce substantial conformational changes in nucleic acids. One of the most notable examples is the induction of duplex-to-triplex transitions.
Research has demonstrated that coralyne can cause the disproportionation of duplex poly(dA)·poly(dT) into a triplex structure and a single strand of poly(dA) complexed with coralyne. Similarly, it can induce the transformation of the RNA duplex poly(rA)•poly(rU) into a triplex of poly(A)•2poly(U) and a single poly(A) strand. These structural alterations are observable through the complex changes in the UV-Vis absorption spectra during the titration of the duplex nucleic acid with coralyne.
Circular dichroism (CD) spectroscopy often complements UV-Vis studies to further elucidate these conformational changes. For instance, the addition of coralyne to duplex (dA)16·(dT)16 results in dramatic changes in the CD spectrum, including the appearance of a significant positive band near 300 nm and negative bands around 350 nm, which are characteristic of the formation of a triplex structure.
Fluorescence Spectroscopy
Fluorescence spectroscopy offers a highly sensitive approach to investigate the interactions of this compound with biomolecules. Coralyne is a fluorescent molecule, and changes in its fluorescence properties upon binding to nucleic acids provide detailed information about the binding mechanism, stoichiometry, and the microenvironment of the binding site.
Steady-State Fluorescence Emission Analysis
Free coralyne in an aqueous solution exhibits a strong fluorescence emission spectrum. However, upon interaction with nucleic acids, particularly those containing guanine (B1146940) bases, a significant quenching of its fluorescence intensity is observed. This quenching is a key indicator of the binding event and is often used to quantify the interaction.
The mechanism behind this fluorescence quenching is attributed to a photoinduced electron transfer (PET) from the guanine bases of the nucleic acid to the excited state of coralyne. The standard free energy change (ΔG) for this electron transfer process is thermodynamically favorable with guanine, but not with adenine, thymine, or cytosine. Consequently, the fluorescence of coralyne is markedly quenched when it binds to G-containing triplex DNA, while no significant quenching is observed with a pure TAT triplex.
The degree of fluorescence quenching can also provide insights into the binding mode. For example, a more pronounced quenching is observed when coralyne interacts with an antiparallel CGG triplex compared to a parallel CGC+ triplex, suggesting a more efficient electron transfer in the former, likely due to a more favorable orientation of the interacting molecules.
Time-Resolved Fluorescence and Lifetime Measurements
Time-resolved fluorescence spectroscopy provides deeper insights into the excited-state dynamics of coralyne upon interaction with biomolecules. By measuring the fluorescence lifetime, which is the average time the molecule spends in the excited state, different binding modes and the heterogeneity of the binding environment can be distinguished.
The fluorescence decay of free coralyne monomer follows a single-exponential decay with a lifetime of approximately 10.0 ns. When coralyne binds to a pure TAT triplex, where no photoinduced electron transfer occurs, the fluorescence decay kinetics become biexponential. This is indicative of the presence of both coralyne monomers and aggregates in the complex.
In contrast, when coralyne binds to a G-containing triplex, such as an antiparallel CGG triplex, the fluorescence decay is significantly accelerated, occurring on a picosecond to nanosecond timescale. The decay kinetics in this case are best described by a triexponential model, suggesting the existence of at least three distinct binding configurations with different fluorescence lifetimes. These can be attributed to different binding modes, such as monomeric full intercalation, partial intercalation, and aggregate stacking along the phosphate (B84403) backbone.
| System | τ1 (A1%) | τ2 (A2%) | τ3 (A3%) |
|---|---|---|---|
| Free Coralyne | 10.0 ± 0.2 ns (100%) | - | - |
| Coralyne in pure TAT triplex | 9.5 ± 0.3 ns (90%) | 31 ± 0.8 ns (10%) | - |
| Coralyne in antiparallel CGG triplex | 35 ± 2 ps (53%) | 230 ± 10 ps (35%) | 1.5 ± 0.2 ns (12%) |
| Coralyne in parallel CGC+ triplex | 150 ± 10 ps (21%) | 1.2 ± 0.2 ns (49%) | 6.5 ± 0.5 ns (30%) |
Fluorescence Quenching and Polarization Anisotropy for Stacking Interactions
Fluorescence quenching experiments are instrumental in elucidating the stacking interactions between coralyne and nucleic acid bases. The efficiency of quenching is highly dependent on the distance and orientation between the fluorophore (coralyne) and the quencher (nucleobases, particularly guanine). Strong quenching implies a close proximity and favorable orientation, which is characteristic of an intercalative binding mode where the planar coralyne molecule is stacked between adjacent base pairs.
Fluorescence polarization anisotropy is another powerful technique that can provide information on the binding and the local environment of the fluorophore. This method is based on the principle of photoselective excitation of fluorophores with polarized light. The emitted light is also polarized, and the degree of polarization (or anisotropy) is related to the rotational mobility of the fluorophore.
When a small fluorescent molecule like coralyne binds to a large biomolecule such as DNA, its rotational motion is significantly restricted. This leads to an increase in the fluorescence anisotropy. By titrating a solution of coralyne with a nucleic acid and measuring the change in anisotropy, one can determine the binding affinity and stoichiometry of the interaction.
Furthermore, fluorescence anisotropy can offer insights into the rigidity of the binding site. A higher anisotropy value for the bound coralyne would suggest a more rigid environment, consistent with tight stacking within the nucleic acid structure. While specific studies applying fluorescence polarization anisotropy to detail the stacking interactions of coralyne are not extensively reported, the principles of the technique suggest its high potential for such investigations.
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is a powerful technique for studying the conformational properties of chiral molecules like nucleic acids. It measures the differential absorption of left and right circularly polarized light, providing a unique spectral signature for various nucleic acid structures.
Assessment of Nucleic Acid Conformational Transitions upon Ligand Binding
The binding of coralyne to nucleic acids can induce significant conformational changes, which are readily detectable by CD spectroscopy. A notable example is the coralyne-driven disproportionation of duplex DNA. Studies have shown that coralyne can cause the complete conversion of duplex poly(dA)•poly(dT) into a triplex structure of poly(dA)•poly(dT)•poly(dT) and a poly(dA) self-structure. This transition is marked by dramatic changes in the CD spectrum, including the appearance of a substantial positive CD band near 300 nm and negative bands around 350 nm.
The thermodynamics and kinetics of this disproportionation are highly dependent on the length of the oligonucleotide. For instance, the disproportionation of duplex (dA)16•(dT)16 by coralyne is reversible and the system reaches an equilibrium containing duplex, triplex, and the (dA)16 self-structure at room temperature. In contrast, the disproportionation of longer DNA strands like (dA)32•(dT)32 is only partially reversible over a much longer timescale. This length dependence suggests that at least one of the nucleic acid structures involved binds coralyne in a length-dependent manner.
Furthermore, coralyne has been shown to stabilize pre-existing triplex DNA structures. The addition of coralyne to a solution containing (dA)16•(dT)16 and (dT)16 results in an appreciable change in the CD spectrum, indicative of coralyne intercalation into the triplex, leading to its thermal stabilization.
Characterization of Induced Circular Dichroism in Bound Coralyne
Interestingly, while coralyne itself is an achiral molecule and thus does not exhibit a CD signal, it becomes optically active upon binding to the chiral environment of a nucleic acid. This phenomenon, known as induced circular dichroism (ICD), provides direct evidence of binding. When coralyne binds to poly(A) or triplex DNA, distinct positive ICD bands appear in the 320-340 nm region, with another small peak observed around 435 nm. nih.gov The intensity of these ICD signals can be used to monitor the extent of binding and the conformational state of the coralyne-nucleic acid complex. For example, the CD spectra of a triplex/coralyne complex display bisignate ICD bands between 300 and 360 nm, confirming the intercalation of coralyne into the chiral triplex structure.
Calorimetric Techniques for Thermodynamic Profiling
Calorimetric techniques provide direct measurement of the heat changes associated with binding events, offering invaluable insights into the thermodynamic driving forces of molecular interactions.
Isothermal Titration Calorimetry (ITC) for Binding Enthalpy and Entropy Determination
Isothermal titration calorimetry (ITC) has been employed to dissect the thermodynamics of coralyne's interaction with various DNA structures. These studies have revealed that the nature of the driving forces is dependent on the base composition of the DNA. The binding of coralyne to GC-rich DNA and GC polynucleotides is primarily enthalpy-driven. In contrast, the interaction with AT-rich DNA and AT polymers is favored by both a negative enthalpy change and a positive entropy change. nih.gov
For the interaction of coralyne with single-stranded poly(A), ITC measurements have determined an apparent association constant (Ka) of (1.8 ± 0.3) x 10^6 M^-1, which corresponds to a binding free energy (ΔG) of -8.4 kcal/mol. aip.org The binding was found to be predominantly enthalpically driven with a stoichiometry of one coralyne molecule per four adenine bases.
| Biomolecule | Binding Enthalpy (ΔH) | Binding Entropy (TΔS) | Gibbs Free Energy (ΔG) | Association Constant (Ka) | Stoichiometry (N) |
|---|---|---|---|---|---|
| poly(A) | Predominantly negative | - | -8.4 kcal/mol | (1.8 ± 0.3) x 10^6 M^-1 | 0.25 (1 coralyne per 4 bases) |
| GC-rich DNA | Negative (driving force) | - | - | - | - |
| AT-rich DNA | Negative | Positive | - | - | - |
Analysis of Heat Capacity Changes in Binding Interactions
The heat capacity change (ΔCp) of binding provides further detail about the nature of the interaction, particularly concerning changes in hydration and hydrophobic interactions upon complex formation. For the binding of coralyne to DNA, a significant negative heat capacity change has been observed. The ΔCp° for the interaction with calf thymus DNA is -147 cal/(mol·K), and for Micrococcus lysodeikticus DNA, it is -190 cal/(mol·K). nih.gov These negative values are indicative of the involvement of multiple weak non-covalent interactions in the binding process and are consistent with significant enthalpy-entropy compensation observed in these systems. nih.gov
| DNA Source | Heat Capacity Change (ΔCp°) |
|---|---|
| Calf Thymus DNA | -147 cal/(mol·K) |
| Micrococcus lysodeikticus DNA | -190 cal/(mol·K) |
Computational and Molecular Modeling Approaches in Coralyne Research
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations allow for the examination of the time-dependent behavior of molecular systems, offering a detailed view of the conformational changes and binding events of coralyne with DNA and RNA.
MD simulations have been crucial in proposing and refining the structures of coralyne bound to various nucleic acid forms. Although no definitive experimental structure of a coralyne-DNA complex has been determined, computational models have provided valuable hypotheses. A significant area of focus has been on the interaction of coralyne with homo-adenine DNA and RNA oligonucleotides, to which it binds with higher affinity than to standard Watson-Crick DNA. nih.gov
Research has employed MD simulations to investigate coralyne's interactions with homo-(dA) sequences, as well as with double-stranded DNA and DNA triplexes. nih.gov These simulations have been instrumental in assessing the possible structures of coralyne-bound homo-(dA) duplexes, which have been challenging to characterize experimentally via NMR spectroscopy or X-ray crystallography. nih.gov By constructing and simulating hypothetical models, researchers have been able to narrow down the plausible binding geometries and base-pairing patterns. nih.gov
A key application of MD simulations in coralyne research is the assessment and validation of predicted nucleic acid structures. For instance, in the study of coralyne-induced homo-(dA) duplexes, researchers constructed numerous hypothetical anti-parallel duplex models with varying adenine-adenine hydrogen bonding patterns. nih.gov These models were then subjected to MD simulations to evaluate their structural stability. nih.gov
The simulations allowed for a pruning process, where unstable models were discarded, and a subset of the most stable duplex structures were selected for further, more detailed investigation with coralyne incorporated. nih.gov This approach of building and simulating plausible geometries provides a powerful alternative to traditional nucleic acid structure prediction methods. nih.gov While the primary focus of detailed published simulations has been on duplex structures, the ability of coralyne to bind to DNA triplexes suggests that similar MD-based assessments could be applied to these more complex structures as well. nih.gov
The self-association of small molecules can be a critical factor in their interaction with biological macromolecules. While MD simulations are a suitable method for investigating the formation and stability of molecular dimers, specific studies focusing on the self-dimerization of coralyne in solution using this technique are not extensively documented in the reviewed literature. The primary focus of MD simulations in coralyne research has been on its interaction with nucleic acid targets rather than its self-aggregation properties. However, the aggregation of coralyne has been noted in the presence of DNA, suggesting a complex interplay between self-association and target binding. researchgate.net
MD simulations have been effectively used to characterize the different potential binding modes of coralyne with nucleic acids, most notably distinguishing between intercalation and groove binding. To investigate this, model structures with coralyne placed either in the minor groove or intercalated between base pairs were constructed and simulated. nih.gov
Energetic analysis, such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, has been applied to the simulation trajectories to calculate the binding free energies for these different modes. nih.gov These calculations have consistently shown that the intercalation of coralyne into DNA is significantly more energetically favorable than minor groove binding. nih.gov For example, the binding free energy for intercalation models was found to be in the range of -20 to -30 kcal/mol, whereas for groove binding models, it was not more favorable than -15 kcal/mol. nih.gov
During simulations of intercalated coralyne, the molecule was observed to reorient itself to maximize stacking overlap with the adjacent base pairs, highlighting the importance of π-π stacking interactions in the stability of the complex. nih.gov
| Binding Mode | Calculated Binding Free Energy (ΔGbinding) | Energetic Favorability |
|---|---|---|
| Intercalation | -20 to -30 kcal/mol | Highly Favorable |
| Groove Binding | > -15 kcal/mol | Less Favorable |
Accurate MD simulations are highly dependent on the quality of the force field, which is a set of parameters describing the potential energy of the system. For simulations involving drug-like molecules such as coralyne, specific parameters for the ligand are required. A force field for coralyne has been developed and utilized in MD simulations of its complexes with nucleic acids. nih.gov
The development of such a force field typically involves determining parameters for bond lengths, angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). The partial atomic charges for coralyne, a critical component of the force field, are often derived from quantum chemical calculations. nih.gov The performance of the coralyne force field has been tested in conjunction with established nucleic acid force fields, such as the AMBER ff99, and has also been evaluated with refinements like the ff99-bsc0, which improves the description of the nucleic acid backbone. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, which are based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure and properties of molecules. In the context of coralyne research, these methods have been used to determine the molecule's optimal geometry and to derive parameters for use in classical MD simulations.
Geometry Optimization and Electronic Structure Analysis (e.g., DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, including complex organic molecules. arxiv.orgstackexchange.com This computational approach is widely used for geometry optimization, which involves finding the most stable three-dimensional structure of a molecule corresponding to its lowest possible ground state energy. stackexchange.com The process involves calculating the energy and forces on each atom and iteratively adjusting their positions until a minimum energy conformation is reached. stackexchange.com
Once the geometry is optimized, DFT can be used to analyze the electronic structure, providing information on molecular orbitals, charge distribution, and the nature of chemical bonds. uctm.edu Analyses such as Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) can reveal insights into the molecule's reactivity, stability, and potential interaction sites. uctm.edunih.gov While DFT is a standard and robust method for such analyses, arxiv.orgnih.gov specific studies detailing the comprehensive geometry optimization and electronic structure analysis of coralyne chloride hydrate (B1144303) using these techniques are not prominently featured in available research.
Prediction of Spectroscopic Parameters (e.g., Chemical Shifts)
The in silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using quantum mechanical calculations is a common practice that aids in the structural elucidation of organic compounds. nrel.govrsc.org By computing the spectra for candidate structures, researchers can compare them with experimental data to confirm the correct structure. nrel.gov DFT calculations, often combined with the Gauge-Including Atomic Orbital (GIAO) method, have become a standard framework for predicting NMR chemical shifts. nih.gov
Modern computational approaches, sometimes integrating DFT with machine learning models like graph neural networks (GNNs), can achieve high accuracy, with prediction errors for ¹³C and ¹H shifts being significantly minimized. nih.govresearchgate.net These methods account for the local chemical environment of each atom, which is influenced by both through-bond and through-space interactions. nrel.gov Despite the power of these predictive tools, specific computational studies reporting the predicted NMR chemical shifts for coralyne were not identified in the surveyed literature.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. It is extensively used to understand ligand-target interactions at a molecular level.
In the case of coralyne, docking studies have been employed to investigate its interaction with protein targets. One notable study focused on coralyne's binding to the catalytic domain of matrix metalloproteinase 9 (MMP9), an enzyme implicated in cancer cell proliferation and migration. nih.govbegellhouse.com In silico docking simulations showed that coralyne binds to the active site of the MMP9 catalytic domain with considerable affinity. nih.govbegellhouse.com The binding affinity was estimated using several different web servers, yielding consistently strong binding scores. nih.gov Further calculations using molecular mechanics with generalized Born and surface area (MMGBSA) estimated a potent binding free energy of -50 kcal/mol. nih.govbegellhouse.com These computational results suggest that coralyne may inhibit MMP9 activity by directly binding to the active site essential for its function. nih.gov
| Docking Server | Binding Affinity (kcal/mol) |
|---|---|
| CB Dock | -7.4 |
| Seam Dock | -7.5 |
| PyRx | -7.4 |
| Docking Server | -5.9 |
Beyond proteins, coralyne is well-known for its interaction with nucleic acids. It is recognized as a DNA intercalating agent and has a notable ability to bind to and stabilize triplex DNA structures. nih.govbohrium.com This interaction is a critical aspect of its biological activity.
In Silico Predictions for Pharmacokinetic Properties
In silico tools are increasingly used in drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. springernature.com These predictions help to identify compounds with favorable pharmacokinetic profiles early in the development process, saving time and resources. mdpi.com
Prediction of Permeability Glycoprotein (P-gp) Substrate Activity
Permeability glycoprotein (P-gp) is an efflux transporter that plays a crucial role in the pharmacokinetics of many drugs by pumping them out of cells. nih.gov This can limit a drug's absorption and distribution, for instance, across the blood-brain barrier. nih.gov Numerous computational models, including machine learning and quantitative structure-activity relationship (QSAR) approaches, have been developed to predict whether a compound is likely to be a substrate or inhibitor of P-gp. nih.govcsmres.co.uk These models are vital for flagging potential issues with drug bioavailability and multidrug resistance. nih.gov While these predictive tools are well-established, specific in silico studies predicting the P-gp substrate activity of coralyne are not detailed in the available literature. For other molecules, such as certain melatonin derivatives, in silico predictions have indicated they are not substrates of the P-gp transporter. nih.gov
Estimation of Gastrointestinal Absorption Characteristics
Gastrointestinal (GI) absorption is a critical factor for the bioavailability of orally administered drugs. uoa.gr Mechanistic, physiologically based in silico absorption models like GI-Sim and GastroPlus are used to simulate this complex process. uoa.grnih.gov These models integrate a compound's physicochemical properties (e.g., solubility, pKa, molecular weight) with a physiological model of the gastrointestinal tract to predict the fraction of a drug that will be absorbed. uoa.grresearchgate.net Such simulations can forecast the impact of factors like dose and particle size on absorption. uoa.gr While software platforms like SwissADME provide predictions for various pharmacokinetic parameters, including GI absorption, for a wide range of molecules, nih.govresearchgate.net specific reports on the in silico estimation of coralyne's gastrointestinal absorption characteristics were not found in the reviewed research.
Self Assembly and Aggregation Phenomena of Coralyne Chloride Hydrate
Concentration-Dependent Self-Association and Oligomerization
The self-assembly of Coralyne is highly dependent on its concentration in solution. At very low concentrations, Coralyne exists predominantly as a monomer. As the concentration increases, a distinct equilibrium shift towards aggregated forms is observed. This phenomenon can be monitored effectively using spectroscopic techniques, such as UV-Visible and fluorescence spectroscopy, which show characteristic changes corresponding to the different species in solution. mdpi.com
In aqueous solutions, the Coralyne monomer has a characteristic absorption maximum that differs from that of the aggregated state. Spectroscopic studies reveal that with increasing Coralyne concentration, the absorbance intensity of the peak associated with the aggregate grows, while the monomer peak's intensity may decrease or shift, indicating the formation of stacked structures. researchgate.net This behavior is typical for planar aromatic dyes that undergo self-association driven by π-π stacking interactions.
The aggregation process is not limited to dimerization; at higher concentrations, larger oligomers and even colloidal particles can form. The transition between these states is a dynamic equilibrium, meaning that the aggregates can serve as a reservoir for the monomeric form.
Table 1: Spectroscopic Properties of Coralyne Monomers vs. Aggregates
| Species | Spectroscopic Technique | Key Observation | Reference |
|---|---|---|---|
| Monomer | UV-Visible Absorption | Characteristic absorption maximum (e.g., ~438 nm) | researchgate.net |
| Fluorescence | Relatively strong fluorescence emission | researchgate.net | |
| Aggregate | UV-Visible Absorption | Distinct absorption maximum, often blue-shifted (e.g., ~420 nm) | researchgate.net |
Dimerization Mechanisms and Structural Characterization
The initial step in Coralyne's self-association is the formation of dimers. The primary driving force for this dimerization is the strong hydrophobic character of the planar, conjugated aromatic ring system. researchgate.net In an aqueous environment, the Coralyne molecules arrange themselves to minimize the unfavorable interactions between their hydrophobic surfaces and water molecules.
This leads to a "stacking" interaction, where two Coralyne molecules align in a face-to-face orientation, stabilized by van der Waals forces and π-π electronic interactions between their aromatic systems. This stacked conformation is the energetically preferred state in water compared to the solvated monomers. The fluorescence quantum yield of the Coralyne dimer is notably lower than that of the monomer, a phenomenon often attributed to self-quenching within the stacked structure. researchgate.net
While the dimerization process is well-supported by extensive spectroscopic evidence, a high-resolution atomic structure of the Coralyne dimer from methods like X-ray crystallography or NMR spectroscopy has not been extensively detailed in the available literature. The characterization is primarily based on indirect evidence from changes in absorption and fluorescence spectra upon aggregation. researchgate.netrsc.org
Influence of Environmental Factors on Aggregation (e.g., Ionic Strength, Solvent Composition)
The self-assembly of Coralyne is sensitive to the surrounding chemical environment, particularly the ionic strength of the solution and the composition of the solvent.
Ionic Strength: Coralyne possesses a positive charge. In solutions of low ionic strength, electrostatic repulsion between the cationic Coralyne molecules can counteract the hydrophobic forces, thus disfavoring aggregation. As the ionic strength of the solution is increased by adding salts (e.g., NaCl), the positive charges on the Coralyne molecules are shielded by the salt's anions. This Debye screening effect reduces the electrostatic repulsion, allowing the attractive hydrophobic and π-π stacking interactions to dominate and promoting the formation of dimers and higher-order aggregates. nih.gov
Biological Implications of Coralyne Aggregation in Nucleic Acid Interactions
The equilibrium between monomeric and aggregated Coralyne is of paramount biological significance, as it directly governs the compound's mode of interaction with nucleic acids like DNA and RNA. Research indicates that the monomer is the primary species responsible for intercalating between the base pairs of duplex DNA and RNA.
When Coralyne is introduced into a solution containing a duplex nucleic acid, the aggregates can act as a depot, releasing monomers that then bind to the DNA or RNA. Spectroscopic evidence shows that upon binding to polynucleotides, the absorption spectrum of Coralyne shifts to that characteristic of the monomer, suggesting that the bound form is the monomer and that binding is coupled with the disaggregation of any pre-existing aggregates.
Furthermore, Coralyne is known to be a potent stabilizer of DNA and RNA triple helices (triplexes). nih.gov The aggregation tendency of Coralyne may play a role in this process. It is hypothesized that the nucleic acid can serve as a scaffold, concentrating Coralyne molecules along the phosphate (B84403) backbone. This localized increase in concentration could facilitate interactions that are crucial for the formation and stabilization of the triplex structure, where the small molecule binds at the junction or along the grooves of the three-stranded structure. nih.govrsc.org Therefore, the self-assembly properties of Coralyne are intrinsically linked to its ability to recognize and induce conformational changes in nucleic acid structures.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to study Coralyne chloride hydrate’s interaction with nucleic acids (e.g., DNA/RNA triplex formation)?
- Methodological Answer : Spectrophotometric titration (UV-vis), circular dichroism (CD), and viscometry are critical for detecting structural changes during binding. For example, a red shift in UV-vis spectra (e.g., ~12 nm for poly(A)-coralyne systems) indicates π–π stacking, while CD can confirm helix distortion . Stopped-flow kinetics and temperature-jump experiments are recommended to analyze binding rates and triplex stability .
Q. How can researchers optimize this compound concentrations to minimize cytotoxicity in cell-based studies?
- Methodological Answer : Dose-response assays (e.g., MTT or Alamar Blue) should be conducted across cell lines (e.g., Friedreich’s ataxia heterozygote vs. homozygous cells). Evidence suggests 0.5 μg/mL coralyne allows heterozygote cell recovery post-treatment, while higher doses (>1 μg/mL) may irreversibly damage homozygous lines. Parallel viability checks via growth rate monitoring and trypan blue exclusion are advised .
Q. What analytical techniques are suitable for characterizing this compound’s hydration state and purity?
- Methodological Answer : Thermogravimetric analysis (TGA) quantifies water content by mass loss upon heating (e.g., 100–150°C for hydrated salts). Gravimetric analysis, as used for copper chloride hydrates, can determine empirical formulas (e.g., CuCl₂·2H₂O) by isolating anhydrous masses . Pair with elemental analysis (ICP-MS) and NMR to confirm stoichiometry and purity .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on Coralyne’s allele-specific effects in genetic repeat instability studies?
- Methodological Answer : Contradictions (e.g., heterozygote vs. homozygous cell responses) require rigorous controls:
- Normalize coralyne exposure times and cell densities.
- Use allele-specific qPCR or CRISPR-edited isogenic cell lines to isolate genetic context effects.
- Validate findings with orthogonal techniques (e.g., Southern blotting for repeat deletions) .
Q. What kinetic and thermodynamic parameters define this compound’s binding to poly(A) sequences?
- Methodological Answer : Isothermal titration calorimetry (ITC) provides binding constants (e.g., Kₐ ~10⁶ M⁻¹) and stoichiometry (e.g., 1:6 coralyne:nucleotide ratios). Stopped-flow kinetics can measure association/dissociation rates, while van’t Hoff analysis of temperature-dependent Kₐ values reveals entropy/enthalpy contributions .
Q. How should researchers design experiments to assess Coralyne’s long-term impact on nucleic acid conformation and cellular repair mechanisms?
- Methodological Answer : Long-term exposure assays (≥72 hrs) with periodic sampling for:
- AFM or cryo-EM to visualize nucleic acid structural changes.
- RNA-seq or ChIP-seq to identify DNA repair pathway activation (e.g., BER, NER).
- Combine with proteomics to detect coralyne-induced stress markers (e.g., HSP70) .
Q. What ethical considerations apply to preclinical studies using this compound in disease models?
- Methodological Answer : Follow institutional guidelines for:
- Cell line sourcing : Use ethically approved repositories (e.g., ATCC) and document informed consent for patient-derived cells.
- Animal studies : Adhere to ARRIVE 2.0 guidelines for humane endpoints and sample sizes.
- Data transparency : Pre-register protocols (e.g., OSF) to mitigate publication bias .
Methodological Notes for Data Interpretation
- Triplex Validation : Use competition dialysis to compare coralyne’s affinity for triplex vs. duplex DNA .
- Hydration Artifacts : Control humidity during TGA to prevent rehydration, and validate with Karl Fischer titration .
- Statistical Rigor : Apply Bonferroni correction for multi-arm studies and report effect sizes with 95% CIs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
